(R)-2-(4-(叔丁氧羰基)吗啉-3-基)乙酸

描述

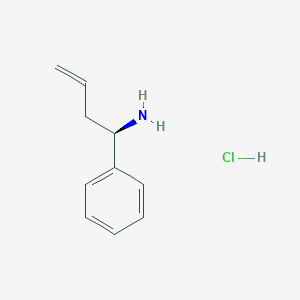

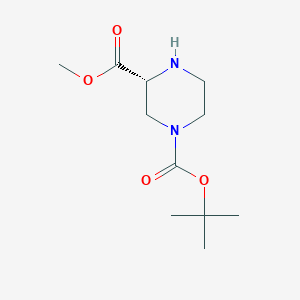

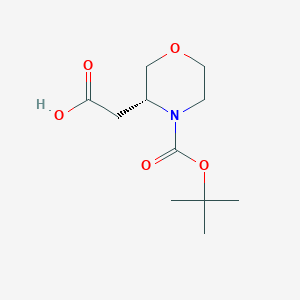

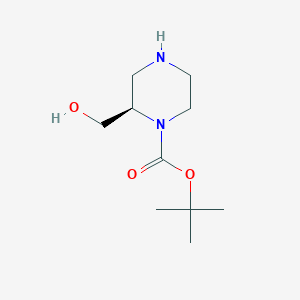

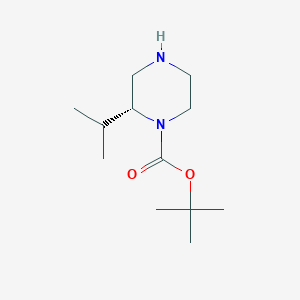

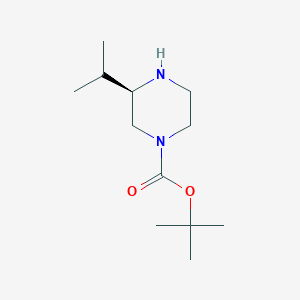

The compound (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid is a chiral molecule that is of interest in the field of organic chemistry due to its potential applications in pharmaceutical synthesis. The presence of the morpholine ring and the tert-butoxycarbonyl (Boc) group suggests that this compound could be a valuable intermediate in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, an improved synthesis method for a similar compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been reported using a modified Pictet-Spengler reaction. This method achieved a high yield of 95% with minimal racemization (less than 7%) and an enantiomeric excess of 99.4% after recrystallization. The overall yield from D-tyrosine was 43% . Although this synthesis is for a different compound, the high enantiomeric excess and yield indicate that similar strategies could potentially be applied to the synthesis of (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid.

Molecular Structure Analysis

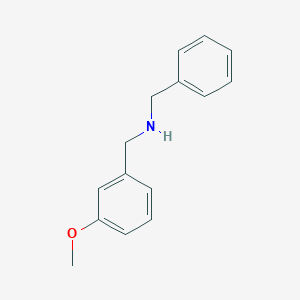

The molecular structure of (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid would include a morpholine ring, which is a common feature in many bioactive molecules due to its polarity and ability to form hydrogen bonds. The tert-butoxycarbonyl group is a common protecting group in peptide synthesis, which can be removed under acidic conditions. The chiral center at the 3-position of the morpholine ring is crucial for the enantioselectivity of the compound.

Chemical Reactions Analysis

While specific reactions of (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid are not detailed in the provided papers, the literature does mention the use of enantioselective synthesis for related compounds. For example, the enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids was achieved through enzyme-catalyzed kinetic resolution, which was then applied to the synthesis of reboxetine analogs . This suggests that (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid could also undergo similar enantioselective reactions, potentially leading to the synthesis of other pharmacologically relevant compounds.

Physical and Chemical Properties Analysis

科学研究应用

抗氧化活性研究中的分析方法

抗氧化剂的研究在从食品工程到医学的各个科学领域都很重要。氧自由基吸收能力 (ORAC) 和铁还原抗氧化能力 (FRAP) 测试等分析方法对于确定物质中的抗氧化活性至关重要。这些方法依靠分光光度法评估表明抗氧化能力的化学反应,突出了此类化合物在研究中的重要性。 (Munteanu & Apetrei,2021)

环境影响研究:2,4-D 除草剂

对除草剂(如 2,4-二氯苯氧乙酸 (2,4-D))的环境影响的研究利用科学方法来了解毒性和致突性。此类研究提供了对农业化学品对生态系统影响的见解,指导环境保护工作。 (Zuanazzi、Ghisi 和 Oliveira,2020)

环境修复的吸附研究

研究除草剂(包括 2,4-D)在各种土壤和矿物上的吸附对于了解这些物质如何与环境相互作用至关重要。这些知识有助于制定减轻污染和提高土壤修复技术的策略。 (Werner、Garratt 和 Pigott,2012)

食品工业应用中的迷迭香酸

迷迭香酸的抗氧化和防腐性能使其成为食品工业中的有价值添加剂。它抑制脂质过氧化和细菌生长的能力支持其在提高食品安全和保质期方面的应用,展示了化学与食品科学的交叉。 (Marchev 等,2021)

先进的合成技术

开发用于合成手性化合物的催化非酶动力学拆分技术展示了 (R)-2-(4-(叔丁氧羰基)吗啉-3-基)乙酸在有机合成中的应用。这项研究强调了该化合物在促进化学合成方法进步中的作用。 (Pellissier,2011)

工业过程中的缓蚀

对酸性溶液中金属的有机缓蚀剂(包括对乙酸等羧酸的研究)的研究突出了 (R)-2-(4-(叔丁氧羰基)吗啉-3-基)乙酸在保护工业设备中的实际应用。这项研究对于维护暴露在腐蚀性环境中的金属部件的寿命和效率至关重要。 (Goyal 等,2018)

挥发性脂肪酸的微生物生产

从可再生资源中微生物生产挥发性脂肪酸(包括乙酸)为石油基产品提供了环保的替代品。这一研究领域探索了微生物生产有价值化学品的潜力,为可持续的工业实践做出了贡献。 (Bhatia & Yang,2017)

未来方向

The future directions for research and development involving compounds with the tert-butoxycarbonyl group would depend on the needs and interests of the scientific and industrial communities. The development of more efficient and sustainable methods for introducing the tert-butoxycarbonyl group into organic compounds, such as the method developed using flow microreactor systems , is one possible direction.

属性

IUPAC Name |

2-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOPNRRQHPWQMF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466580 | |

| Record name | [(3R)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid | |

CAS RN |

761460-03-1 | |

| Record name | (3R)-4-[(1,1-Dimethylethoxy)carbonyl]-3-morpholineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761460-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3R)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

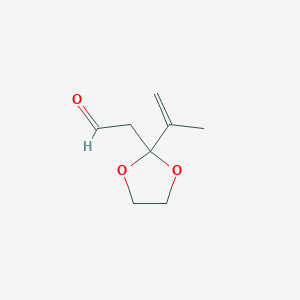

![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)